2-hydroxypent-4-ynoic acid

Clickable Polymer Synthesis Process Safety Green Chemistry

Traditional polyester functionalization requires harsh post-polymerization conditions with limited scope. 2-Hydroxypent-4-ynoic acid solves this by integrating a terminal alkyne handle directly into polylactide backbones via standard ROP, enabling mild, high-yielding CuAAC click chemistry with azide-functionalized cargo. • Bifunctional monomer: α-hydroxy acid for ROP incorporation + terminal alkyne for CuAAC 'click' functionalization • Available as racemate (CAS 1013026-68-0) or (S)-enantiomer (CAS 194864-96-5, ≥99% ee) • Scalable, safe synthetic route avoids explosive propargyl bromide, reducing production costs

Molecular Formula C5H6O3
Molecular Weight 114.1
CAS No. 1013026-68-0
Cat. No. B6264363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxypent-4-ynoic acid
CAS1013026-68-0
Molecular FormulaC5H6O3
Molecular Weight114.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxypent-4-ynoic Acid – Dual-Functional α-Hydroxy Alkyne Building Block


2-Hydroxypent-4-ynoic acid (CAS 1013026-68-0), also known as 2-hydroxy-4-pentynoic acid, is a bifunctional C5 α-hydroxy acid featuring a terminal alkyne moiety. This structural combination renders it a versatile intermediate in synthetic chemistry, enabling its use as a precursor for 'clickable' biodegradable polylactides [1] and as a chiral building block in asymmetric synthesis . The compound serves as a key monomer for introducing alkyne functionality into polyesters via ring-opening polymerization, allowing for efficient post-polymerization functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. It is available as both the racemic mixture (CAS 1013026-68-0) and the (S)-enantiomer (CAS 194864-96-5), which is offered with high enantiomeric excess .

Why 2-Hydroxypent-4-ynoic Acid Cannot Be Substituted by Common Analogs


In-class substitution of 2-hydroxypent-4-ynoic acid with structurally related compounds is not feasible without compromising synthetic utility or safety profile. The compound uniquely combines an α-hydroxy acid functionality, which is essential for incorporation into polyester backbones via ring-opening polymerization, with a terminal alkyne handle that enables efficient post-polymerization 'click' functionalization [1]. Related alkynoic acids lacking the α-hydroxy group (e.g., 4-pentynoic acid) cannot serve as monomers for polyester synthesis, limiting their utility in biodegradable polymer applications [1]. Conversely, common α-hydroxy acids such as lactic acid lack the alkyne moiety required for click chemistry, precluding the facile introduction of diverse pendant functionalities [1]. Furthermore, the availability of a scalable, safe synthetic route using non-hazardous starting materials distinguishes this compound from analogs that rely on shock-sensitive propargyl bromide, which poses significant explosion risks and incurs higher costs [1].

Quantitative Differentiation Against Key Comparators


Safer and More Economical Synthetic Route

The conventional synthesis of 2-hydroxypent-4-ynoic acid relies on propargyl bromide, a shock-sensitive and thermally explosive reagent, yielding the product in only 40% overall yield [1]. A newer, safer route using propargyl tosylate (derived from propargyl alcohol) achieves a 49% yield of the pure acid product [1]. This 22.5% relative increase in yield is achieved without any intermediate work-up, using cheap, commercially available diethyl 2-acetamidomalonate, significantly reducing both cost and explosion risk [1].

Clickable Polymer Synthesis Process Safety Green Chemistry

Enantiomeric Purity for Asymmetric Synthesis

The (S)-enantiomer of 2-hydroxypent-4-ynoic acid (CAS 194864-96-5) is commercially available with an enantiomeric excess (ee) of 99% . This high chiral purity is essential for applications in asymmetric catalysis and the synthesis of non-natural amino acid analogues and peptidomimetics with defined stereochemistry . In contrast, the racemic mixture (CAS 1013026-68-0) or achiral alkynoic acids (e.g., 4-pentynoic acid) cannot confer stereochemical control in such syntheses.

Asymmetric Synthesis Chiral Building Block Click Chemistry

Physicochemical Differentiation via pKa

The α-hydroxy acid moiety of 2-hydroxypent-4-ynoic acid confers a pKa of approximately 3.8 [1]. This acidic character enables its incorporation into polyester backbones via ring-opening polymerization and subsequent functionalization. In contrast, 4-pentynoic acid, which lacks the α-hydroxy group, exhibits a higher pKa (~4.8) and cannot act as a monomer in analogous polyester syntheses [2]. The lower pKa of 2-hydroxypent-4-ynoic acid also facilitates selective acid-base extractions during work-up [1].

Physicochemical Properties Polymer Chemistry Click Chemistry

Primary Application Scenarios in Research


Clickable Biodegradable Polylactides for Biomedical Devices

2-Hydroxypent-4-ynoic acid is employed as a key monomer in the synthesis of alkyne-functionalized polylactides [1]. These 'clickable' polymers allow for the post-polymerization introduction of a wide range of pendant functional groups (e.g., targeting ligands, imaging agents, or hydrophilic moieties) via CuAAC click chemistry, enabling precise tailoring of polymer properties for applications in drug delivery, tissue engineering, and surgical sutures [1].

Chiral Building Block in Asymmetric Synthesis

The (S)-enantiomer of 2-hydroxypent-4-ynoic acid (CAS 194864-96-5) serves as a versatile chiral intermediate for the construction of complex natural products and specialized pharmaceuticals . Its high enantiomeric excess (99% ee) ensures stereochemical fidelity in the synthesis of peptidomimetics, non-natural amino acid analogues, and α-methylene-γ-butyrolactone motifs prevalent in bioactive sesquiterpene lactones .

Development of Bio-orthogonal Chemical Probes for Life Science Research

The terminal alkyne group in 2-hydroxypent-4-ynoic acid facilitates its integration into bio-orthogonal labeling strategies via CuAAC click chemistry . Researchers utilize this compound to introduce chiral hydroxy-acid motifs into biomolecules, enabling the study of protein-ligand interactions and the development of targeted drug delivery systems without interfering with native biological processes .

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